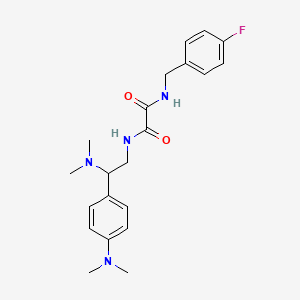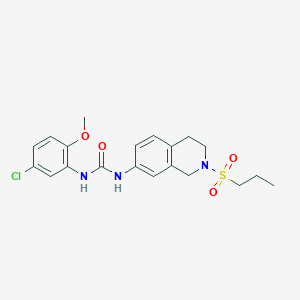
2-(2-(Methylsulfonyl)phenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-(Methylsulfonyl)phenyl)oxirane” is a chemical compound with the molecular formula C9H10O3S . It is also known as "(2R)-2-[4-(Methylsulfonyl)phenyl]oxirane" .
Synthesis Analysis
The synthesis of oxiranes, including “this compound”, often involves the reaction of oxiranes with carboxylic acids, initiated by a tertiary amine . This process is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers .Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered ring structure, where one of the vertices is an oxygen and the other two are carbons . The carbons in an oxirane group are very reactive electrophiles .Chemical Reactions Analysis
Oxiranes, including “this compound”, are highly reactive and undergo a variety of ring-opening reactions with a broad range of electrophiles and nucleophiles . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . It has a molecular weight of 198.239 Da and a mono-isotopic mass of 198.035065 Da .Scientific Research Applications
Diastereofacial Selectivity in Epoxidation
The compound demonstrates significant potential in the field of stereochemistry, particularly in the diastereofacial selectivity of epoxidation. The epoxidation of γ-oxygenated-α,β-unsaturated sulfones with compounds similar to 2-(2-(Methylsulfonyl)phenyl)oxirane leads to the synthesis of syn- and anti-oxiranes with varying diastereoselectivities. This is influenced by the presence of hydroxy groups and protecting groups like silyl and methoxyethoxymethyl, with notable implications in stereoselective synthesis (Jackson, Standen, & Clegg, 1991).
Chiral Resolution Reagent
The compound has been identified as a valuable chiral resolution reagent. It reacts with a range of α-chiral primary and secondary amines through regioselective ring-opening. This facilitates the analysis of scalemic mixtures of amines, making it a versatile compound in the field of chiral chemistry (Rodríguez-Escrich et al., 2005).
Hypoglycemic Activity
Certain derivatives of 2-(phenylalkyl)oxirane, related to this compound, have shown remarkable blood glucose-lowering activities in fasted rats. Structure-activity studies indicate that specific substituents and chain lengths enhance the hypoglycemic efficacy of these compounds (Eistetter & Wolf, 1982).
Synthesis of Fluorinated Compounds
The compound plays a role in the synthesis of fluorinated organic molecules, showcasing its versatility in organic synthesis. The stereoselective formation of oxiranes, as seen in related compounds, indicates its potential in creating various fluorinated derivatives with significant applications (Bravo et al., 1994).
Synthesis of Cyclopropanes and Oxiranes
It has utility in the synthesis of cyclopropanes and oxiranes, particularly through the addition of nucleophiles to enyne sulfones. This process is important in producing compounds with varied industrial and pharmaceutical applications (Yoshimatsu et al., 1997).
Cyclodimerization of Cyclic Ethers
Cyclodimerization processes involving cyclic ethers, like oxiranes, are influenced by the presence of functional groups like carbonyl and phenyl. This process leads to the formation of unique cyclic compounds, indicating its importance in synthetic organic chemistry (Kanoh et al., 2002).
Covalent Inhibition of Protein Tyrosine Phosphatases
2-(Arylsulfonyl)oxiranes, related to this compound, have been studied as covalent inhibitors of protein tyrosine phosphatases. These compounds exhibit potential as therapeutic agents and activity-based probes in biomedical research (Dana et al., 2012).
Reactions with Carbon Disulfide
The compound's reaction with carbon disulfide under high pressure conditions leads to the formation of novel cyclic compounds. This finding is significant in the context of high-pressure chemistry and the synthesis of sulfur-containing organic molecules (Taguchi et al., 1988).
Synthesis and Crystal Structures
The synthesis and crystal structure analysis of derivatives of this compound reveal insights into bond asymmetry and reactivity toward nucleophiles. This contributes to our understanding of structural chemistry and molecular interactions (Jackson et al., 2003).
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Methylsulfonyl)phenyl)oxirane are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, key pro-inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins from arachidonic acid . The downstream effects include a reduction in inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and fever .
properties
IUPAC Name |
2-(2-methylsulfonylphenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMSWBJPYBIRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2357260.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2357267.png)
![3-(1,3-Benzodioxol-5-yl)-5-(5-{[(4-methylbenzyl)thio]methyl}-2-furyl)-1,2,4-oxadiazole](/img/structure/B2357269.png)



![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2357275.png)
![N,N-dimethyl-N'-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2357277.png)


![Ethyl 2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2357280.png)
![2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide](/img/structure/B2357283.png)